molecular formula C10H14N6O2 B7071206 N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide

Cat. No.: B7071206
M. Wt: 250.26 g/mol
InChI Key: DEBZPONHDSGMQS-UHFFFAOYSA-N
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Description

“N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O2/c1-6-9(7(2)16(3)15-6)18-4-8(17)13-10-11-5-12-14-10/h5H,4H2,1-3H3,(H2,11,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBZPONHDSGMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide” typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Formation of the Pyrazole Ring: The pyrazole ring is usually formed by the reaction of a 1,3-diketone with hydrazine.

    Coupling of the Rings: The triazole and pyrazole rings are then coupled through an acetamide linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Scaling up the reactions: Using larger quantities of reagents and solvents.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

“N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of triazole N-oxides.

    Reduction: Formation of triazole amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole and pyrazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide” would depend on its specific biological target. Generally, compounds with triazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and antibacterial properties.

    Pyrazole Derivatives: Often used as anti-inflammatory and analgesic agents.

Uniqueness

The uniqueness of “N-(1H-1,2,4-triazol-5-yl)-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide” lies in its combined triazole and pyrazole structure, which may confer unique biological activities and chemical properties not found in other compounds.

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